molecular formula C23H30FN5O2 B14977419 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-isobutyloxalamide

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-isobutyloxalamide

Cat. No.: B14977419
M. Wt: 427.5 g/mol
InChI Key: DRJMJGSMWLEUQX-UHFFFAOYSA-N
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Description

N’-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the pyridine ring via a coupling reaction. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using a dehydrating agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

Scientific Research Applications

N’-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, neurotransmitter release, or enzyme inhibition, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-fluoro phenethyl)piperidin-4-yl)-n-(2-fluorophenyl)propionamide
  • N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide

Uniqueness

N’-{2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-(PYRIDIN-3-YL)ETHYL}-N-(2-METHYLPROPYL)ETHANEDIAMIDE stands out due to its unique combination of a fluorophenyl group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and specificity.

Properties

Molecular Formula

C23H30FN5O2

Molecular Weight

427.5 g/mol

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C23H30FN5O2/c1-17(2)14-26-22(30)23(31)27-16-21(18-6-5-9-25-15-18)29-12-10-28(11-13-29)20-8-4-3-7-19(20)24/h3-9,15,17,21H,10-14,16H2,1-2H3,(H,26,30)(H,27,31)

InChI Key

DRJMJGSMWLEUQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC(C1=CN=CC=C1)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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